molecular formula C12H17N3O B587305 N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795137-54-0

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Cat. No. B587305
M. Wt: 225.325
InChI Key: HFXUSRXKBFHKMO-LIJFRPJRSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity, the mechanism of its reactions, the products formed, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with common reagents, might also be discussed.


Scientific Research Applications

Photoredox Catalysis

N,N-Dimethylaminophenyl derivatives, including structures similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been used in photoredox catalysis. A study by Wu et al. (2017) demonstrated the acceleration of visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives through acetic acid, highlighting their potential in chemical synthesis and possibly industrial manufacture (Wu et al., 2017).

Polymer Synthesis

Compounds structurally related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 have been employed in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) utilized derivatives in the preparation and characterization of photoactive polyamides, highlighting their utility in developing novel polymeric materials with specific characteristics (Mallakpour & Rafiee, 2007).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of N,N-Dimethylaminophenyl, similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been investigated for various applications. For example, Spesia, Milanesio, and Durantini (2008) synthesized N,N-dimethyl-2-(4'-N,N,N-trimethylaminophenyl)fulleropyrrolidinium iodide, a derivative, and evaluated its photodynamic inactivation properties on Escherichia coli, showcasing its potential as an antimicrobial agent (Spesia et al., 2008).

Photocatalytic CO2 Reduction

In the area of environmental science, N,N-Dimethylacetamide, closely related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, has been used as a solvent in photocatalytic CO2 reduction. Kuramochi, Kamiya, and Ishida (2014) reported the use of N,N-Dimethylacetamide in photocatalytic CO2 reduction, indicating its utility in sustainable chemical processes (Kuramochi et al., 2014).

Safety And Hazards

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Future Directions

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I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUSRXKBFHKMO-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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